3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
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Overview
Description
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride to form an intermediate, which is then treated with morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 1,2,4-benzothiadiazine 1,1-dioxide
- 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- 3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Uniqueness
What sets 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide apart is its unique morpholine moiety, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-12(15-5-7-19-8-6-15)11-14-13-9-3-1-2-4-10(9)20(11,17)18/h1-4,13H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGANUXZXXEIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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